(1,2,4-Oxadiazol-3-yl)methanamine
Description
(1,2,4-Oxadiazol-3-yl)methanamine is a heterocyclic compound featuring a 1,2,4-oxadiazole ring substituted with a methanamine group at the 3-position. The 1,2,4-oxadiazole scaffold is widely recognized in medicinal chemistry for its metabolic stability, hydrogen-bonding capacity, and role in bioactive molecules . This compound serves as a critical intermediate in synthesizing anti-inflammatory agents (antiphlogiston) and has been prepared via a two-step synthesis from BOC-aminoacetonitrile with a high total yield of 89.93% . Its structural simplicity and functional group versatility make it a valuable building block for drug discovery.
Structure
3D Structure
Properties
IUPAC Name |
1,2,4-oxadiazol-3-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-1-3-5-2-7-6-3/h2H,1,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYVSDKZZNSXRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=NO1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
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